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Introduction
5-Bromo-1-hexene is a halogenated alkene of interest in various fields of chemical research

and development, including as an intermediate in organic synthesis and potentially in the

development of novel pharmaceutical compounds. A thorough understanding of its

thermochemical properties is crucial for process design, safety analysis, and predicting reaction

equilibria and kinetics. This technical guide provides a summary of available thermochemical

data for 5-Bromo-1-hexene, details the methodologies for its determination, and illustrates the

workflows involved.

Data Presentation
While experimental thermochemical data for 5-Bromo-1-hexene are not readily available in

public databases, estimated values have been calculated using established computational

methods. For comparative purposes, experimental data for the related saturated compound, 1-

bromohexane, are also presented.

Table 1: Estimated Thermochemical Data for 5-Bromo-1-hexene
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Property Symbol Value Units Method

Enthalpy of

Formation (gas,

298.15 K)

ΔfH°(g) -20.69 kJ/mol Joback

Gibbs Free

Energy of

Formation (gas,

298.15 K)

ΔfG°(g) 99.36 kJ/mol Joback

Enthalpy of

Vaporization
ΔHvap 34.33 kJ/mol Joback

Enthalpy of

Fusion
ΔHfus 11.78 kJ/mol Joback

Source: Cheméo[1]

Table 2: Experimental Thermochemical Data for 1-Bromohexane

Property Symbol Value Units

Enthalpy of Formation

(liquid, 298.15 K)
ΔfH°(l) -196.1 to -192.9 kJ/mol

Standard Molar

Entropy (liquid, 298.15

K)

S°(l) 452.92 J/mol·K

Heat Capacity (liquid,

298.15 K)
Cp(l) 219.7 J/mol·K

Enthalpy of

Combustion (liquid,

298.15 K)

ΔcH°(l) -4026.2 to -4023.0 kJ/mol

Source: Wikipedia, NIST WebBook[2][3]
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Experimental and Computational Protocols
The determination of thermochemical data for compounds like 5-Bromo-1-hexene can be

approached through experimental calorimetry or, with increasing accuracy, through

computational chemistry methods.

Experimental Protocol: Moving-Bomb Combustion
Calorimetry
Combustion calorimetry is a primary experimental method for determining the enthalpy of

combustion, from which the enthalpy of formation can be derived. For halogenated

compounds, a moving-bomb calorimeter is often employed to ensure complete combustion and

to handle the corrosive products.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of liquid 5-Bromo-1-
hexene.

Materials:

Parr-type moving-bomb calorimeter

High-purity oxygen

Benzoic acid (for calibration)

5-Bromo-1-hexene sample of known purity

Platinum or quartz crucible

Ignition wire (e.g., platinum or nichrome)

Distilled water

Arsenious oxide or sodium thiosulfate solution (for bromine titration)

Procedure:
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Calibration: The heat capacity of the calorimeter is determined by combusting a known mass

of benzoic acid.

Sample Preparation: A precise mass of liquid 5-Bromo-1-hexene is encapsulated in a

gelatin capsule or sealed in a thin-walled glass ampoule. The sample is placed in the

crucible.

Bomb Assembly: A measured length of ignition wire is connected to the electrodes, with the

wire in contact with the sample. A small, known volume of distilled water is added to the

bomb to dissolve the combustion products.

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen,

then filled with high-purity oxygen to a pressure of approximately 30 atm.

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of

water. The bucket is then placed in an insulating jacket.

Combustion: The temperature is monitored until a steady rate of change is observed. The

sample is then ignited.

Temperature Measurement: The temperature of the water is recorded at regular intervals

until it reaches a maximum and then begins to cool.

Product Analysis: After combustion, the bomb is depressurized, and the contents are

analyzed. The amount of nitric acid formed is determined by titration. The concentration of

free bromine and hydrobromic acid in the bomb solution is determined by titration with a

reducing agent like arsenious oxide or sodium thiosulfate.

Data Analysis: The corrected temperature rise is used along with the heat capacity of the

calorimeter to calculate the total heat released. Corrections are made for the heat of ignition

and the formation of nitric acid and free bromine. The standard enthalpy of combustion is

then calculated per mole of the sample.

Computational Protocol: Gaussian-3 (G3) Composite
Method
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The Gaussian-3 (G3) theory and its variants, such as G3(MP2), are high-accuracy composite

computational methods used to calculate thermochemical properties like the enthalpy of

formation.

Objective: To calculate the gas-phase enthalpy of formation (ΔfH°(g)) of 5-Bromo-1-hexene.

Software: Gaussian 09 or a later version.

Workflow:

Geometry Optimization: The molecular geometry of 5-Bromo-1-hexene is optimized at the

B3LYP/6-31G(d) level of theory.

Frequency Calculation: A vibrational frequency calculation is performed at the same level of

theory to confirm that the optimized structure is a true minimum (no imaginary frequencies)

and to obtain the zero-point vibrational energy (ZPVE). The ZPVE is typically scaled by an

empirical factor (e.g., 0.96).

Single-Point Energy Calculations: A series of single-point energy calculations are performed

on the optimized geometry using higher levels of theory and larger basis sets. The G3(MP2)

workflow includes:

QCISD(T)/6-31G(d)

MP4/6-31+G(d)

MP4/6-31G(2df,p)

MP2(Full)/G3Large

G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the

energies from the different levels of theory using a specific formula that includes empirical

corrections to approximate the energy at a much higher level of theory.

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the

atomization method. The G3(MP2) energy of 5-Bromo-1-hexene is subtracted from the sum

of the G3(MP2) energies of its constituent atoms (6 Carbon, 11 Hydrogen, 1 Bromine). This
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atomization energy is then combined with the experimental enthalpies of formation of the

atoms to yield the enthalpy of formation of the molecule.

Computational Protocol: Density Functional Theory
(DFT)
DFT is a widely used computational method that can provide a good balance between

accuracy and computational cost for thermochemical predictions.

Objective: To calculate the standard entropy (S°) and heat capacity (Cp) of 5-Bromo-1-
hexene.

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

Procedure:

Structure Input: The initial 3D structure of 5-Bromo-1-hexene is generated.

Functional and Basis Set Selection: A suitable functional and basis set are chosen. For

thermochemical properties of organic molecules, hybrid functionals like B3LYP or M06-2X

with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g.,

aug-cc-pVTZ) are commonly used.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation.

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This

is a crucial step that provides the vibrational, rotational, and translational contributions to the

entropy and heat capacity. The output of this calculation includes the zero-point energy,

thermal energy, enthalpy, and Gibbs free energy at the specified temperature (usually 298.15

K). The standard entropy and heat capacity are directly obtained from the statistical

mechanics calculations performed by the software based on the computed vibrational

frequencies and molecular geometry.

Mandatory Visualization
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Caption: Workflow for determining thermochemical properties of 5-Bromo-1-hexene.
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Caption: Benson group additivity method applied to 5-Bromo-1-hexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Bromo-1-hexene (CAS 4558-27-4) - Chemical & Physical Properties by Cheméo
[chemeo.com]

2. 1-Bromohexane - Wikipedia [en.wikipedia.org]

3. Hexane, 1-bromo- [webbook.nist.gov]

To cite this document: BenchChem. [Thermochemical Profile of 5-Bromo-1-hexene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607039#thermochemical-data-for-5-bromo-1-
hexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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